Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate
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Description
Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate is a chemical compound that belongs to the class of imidazolidines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms at nonadjacent positions. The compound is characterized by the presence of an ethyl acetate group and a trioxoimidazolidine moiety, which suggests potential reactivity and a range of possible applications in chemical synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of related imidazolidine derivatives has been reported through various methods. For instance, ethyl (imidazolidine-2-ylidene)acetate can undergo cyclocondensation with aromatic esters bearing labile halogens to form fused heterocycles[“]. Additionally, ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates have been synthesized in a single pot by reacting specific aldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid[“]. These methods highlight the versatility of imidazolidine derivatives in synthesizing complex molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate has been studied using various spectroscopic techniques. For example, the molecular structure, spectroscopic properties, and thermal stability of a novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate were investigated using NMR, FT-IR, FT-Raman, and X-ray diffraction, supported by density functional theory (DFT) calculations[“]. These studies provide insights into the electronic properties and stability of such compounds.
Chemical Reactions Analysis
Imidazolidine derivatives participate in a range of chemical reactions. The cyclocondensation of ethyl (imidazolidine-2-ylidene)acetate with aromatic esters results in the substitution of halogen atoms and the formation of nitrogen-carbonyl bonds[“]. Moreover, ethyl 2-[aryl(thiazol-2-yl)amino]acetates have been synthesized from N-arylthiazole-2-amines, showcasing the reactivity of these compounds in substitution reactions[“].
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine derivatives can be deduced from their synthesis and molecular structure analyses. The thermal stability of these compounds is significant, as demonstrated by the stability of a related compound above 249.8 °C[“]. Spectroscopic analyses, including NMR and FT-IR, provide information on the chemical environment of the atoms within the molecule, which is crucial for understanding their reactivity and interactions with other molecules[“] [“].
Scientific research applications
Biodegradation and Environmental Impact
The environmental fate and biodegradation potential of ethyl acetate and its derivatives have been a subject of study, indicating the compound's relevance in environmental science. For example, ethyl tert-butyl ether (ETBE), a related ester, has been examined for its biodegradation and fate in soil and groundwater. Microorganisms capable of degrading ETBE could potentially be applied to similar esters, suggesting a bioremediation aspect for compounds like ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate under environmental conditions (Thornton et al., 2020).
Industrial Applications and Process Intensification
Ethyl acetate itself is extensively utilized as a solvent in paints, coatings, and flavors. The study of process intensification techniques for ethyl acetate production reveals the importance of understanding reaction parameters to enhance efficiency, reduce energy consumption, and minimize environmental impact. Such research underscores the potential for optimizing the synthesis and application of ester compounds, including ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate, in industrial settings (Patil & Gnanasundaram, 2020).
Pharmaceutical Applications
Research into the antimicrobial properties of carbonic anhydrase inhibitors, including certain esters, suggests a potential pharmaceutical application for ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate, provided it exhibits similar inhibitory effects. Such compounds could be explored for their utility in treating infections resistant to conventional antibiotics, highlighting a potential application in drug development and antimicrobial therapy (Supuran & Capasso, 2020).
properties
IUPAC Name |
ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5/c1-2-14-4(10)3-9-6(12)5(11)8-7(9)13/h2-3H2,1H3,(H,8,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEBXKKZQBCBAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371393 |
Source
|
Record name | Ethyl (2,4,5-trioxoimidazolidin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate | |
CAS RN |
89694-35-9 |
Source
|
Record name | Ethyl (2,4,5-trioxoimidazolidin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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